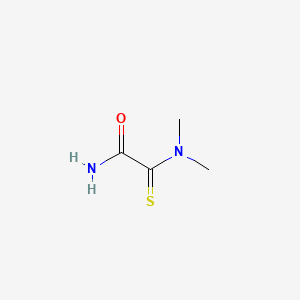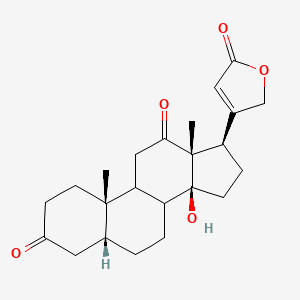
Digoxigenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digoxigenone is a cardenolide, a type of steroid, which is derived from the hydrolysis of digoxin. It is a naturally occurring compound found in the Digitalis species, such as Digitalis lanata and Digitalis purpurea. This compound is known for its biological activity, particularly its role in cardiac glycosides, which are used to treat heart conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Digoxigenone can be synthesized through the biotransformation of digitoxigenin by Fusarium ciliatum. The process involves the acid hydrolysis of digitoxin, resulting in the formation of digitoxigenin, which is then further transformed into this compound . Another method involves the biotransformation of digoxigenin by Colletotrichum lini AS3.4486, where the conversion reaction is carried out over 72 hours, and the product is isolated by column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Digitalis species. The process includes the hydrolysis of digoxin to obtain digoxigenin, followed by further chemical or enzymatic transformation to produce this compound. The use of microbial transformation methods, such as those involving Fusarium ciliatum and Colletotrichum lini, is also explored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Digoxigenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The biotransformation of digitoxigenin by Fusarium ciliatum results in the formation of this compound through oxidation at the C-3 position .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acids for hydrolysis and microbial cultures for biotransformation. The conditions typically involve controlled temperatures and pH levels to facilitate the reactions.
Major Products Formed: The major products formed from the reactions involving this compound include digoxigenin and digitoxigenone. These products are obtained through the oxidation and hydroxylation processes during the biotransformation of digitoxigenin .
Applications De Recherche Scientifique
Digoxigenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other cardenolides and glycosides. In biology, this compound is studied for its role in cellular processes and enzyme interactions. In medicine, it is explored for its potential therapeutic effects in treating heart conditions, similar to digoxin. Industrially, this compound is used in the production of cardiac glycosides and other related compounds .
Mécanisme D'action
The mechanism of action of digoxigenone involves its interaction with the Na+/K±ATPase enzyme, similar to other cardiac glycosides. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility and improved heart function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to digoxigenone include digoxigenin, digitoxigenin, and digitoxigenone. These compounds share structural similarities and are derived from the same Digitalis species.
Uniqueness: this compound is unique due to its specific oxidation state and its role as an intermediate in the biosynthesis of other cardenolides. Its distinct chemical structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
3810-94-4 |
|---|---|
Formule moléculaire |
C23H30O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1 |
Clé InChI |
SHRGTLYZJIVTMQ-HAXYUZPQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



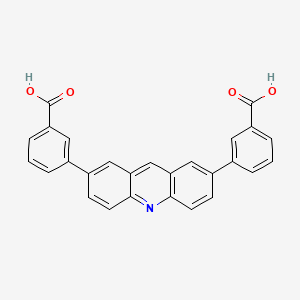
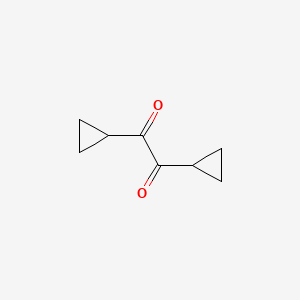
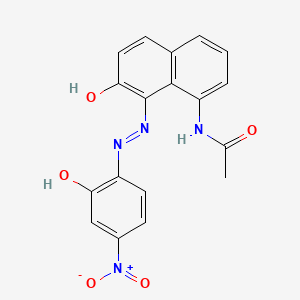
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
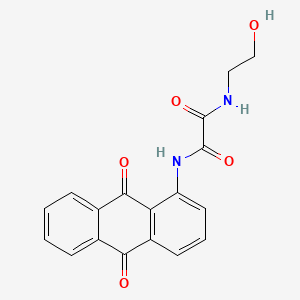
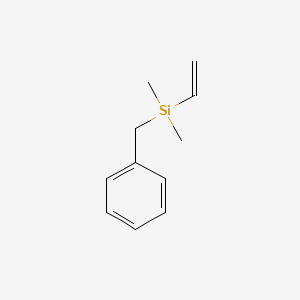
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
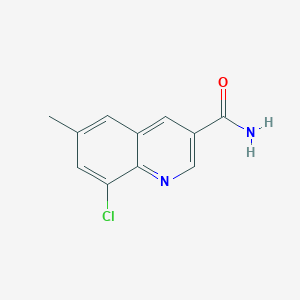

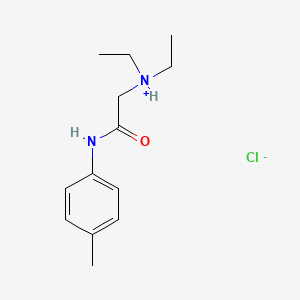

![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
